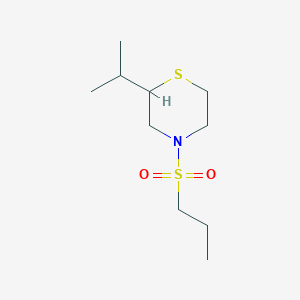![molecular formula C15H18N2O3S B7592027 N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7592027.png)
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research purposes. In
作用机制
The mechanism of action of N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to have analgesic and anticonvulsant effects, which may be due to its ability to modulate the activity of certain receptors in the body.
实验室实验的优点和局限性
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a well-defined structure, which makes it easy to study its properties and effects. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
未来方向
There are several future directions for the study of N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide. One of the most promising areas of research is the development of new drugs based on this compound. It has been shown to have potential applications in the treatment of various diseases, and further research may lead to the discovery of new therapeutic agents. Another area of research is the study of the mechanism of action of this compound, which may provide insights into the development of new drugs with similar properties. Finally, further studies are needed to explore the potential side effects and toxicity of this compound, which will be important for its safe use in scientific research.
合成方法
The synthesis method of N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has been described in several research papers. One of the most commonly used methods involves the reaction of 2-methylcyclopropylbenzylamine with 3-isothiocyanato-1-(2-methylcyclopropyl)benzene in the presence of a base, followed by the reaction with 3-aminooxazolidin-2-one. This method has been found to be efficient and reliable, resulting in high yields of the desired product.
科学研究应用
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
N-[(2-methylcyclopropyl)-phenylmethyl]-1-(1,2-oxazol-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11-9-14(11)15(12-5-3-2-4-6-12)17-21(18,19)10-13-7-8-20-16-13/h2-8,11,14-15,17H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLWUJYVZUEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(C2=CC=CC=C2)NS(=O)(=O)CC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)


![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)


![N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)




![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)
